molecular formula C7H7N5O B3350947 4-amino-6-methyl-7(8H)-pteridone CAS No. 31992-21-9

4-amino-6-methyl-7(8H)-pteridone

カタログ番号: B3350947
CAS番号: 31992-21-9
分子量: 177.16 g/mol
InChIキー: UXVDAJUSQHVUFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-amino-6-methyl-7(8H)-pteridone is a useful research compound. Its molecular formula is C7H7N5O and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-6-methyl-7(8H)-pteridone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-6-methyl-7(8H)-pteridone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-amino-6-methyl-8H-pteridin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c1-3-7(13)12-6-4(11-3)5(8)9-2-10-6/h2H,1H3,(H3,8,9,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVDAJUSQHVUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N=CN=C2NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435968
Record name 4-amino-6-methyl-7(8H)-pteridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31992-21-9
Record name 4-amino-6-methyl-7(8H)-pteridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Chromophores in Context: A Technical Guide to the Photophysics of Pteridone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Pteridone derivatives, particularly pterins (2-amino-4-oxopteridines) and lumazines (2,4-dioxopteridines), represent a class of heterocyclic chromophores critical to bio-organic chemistry.[1] Unlike extrinsic fluorophores (e.g., fluorescein, rhodamine) that perturb biomolecular structure due to steric bulk, pteridone derivatives are isosteric with natural purine nucleobases. This structural mimicry allows them to serve as "spy molecules"—intrinsic fluorescent probes that report on DNA/RNA folding, base stacking, and enzyme-cofactor binding with minimal structural disruption.

This guide provides a rigorous examination of the electronic transitions, environmental sensitivities, and experimental protocols required to characterize these fluorophores.

Molecular Architecture & Electronic States

The photophysical utility of pteridone derivatives stems from their nitrogen-rich, electron-deficient pteridine core (pyrimido[4,5-b]pyrazine).

The "Push-Pull" Electronic System

The fluorescence of pteridines arises primarily from


 transitions. The quantum yield (

) is heavily dictated by the oxidation state and substitution pattern at the C6 and C7 positions.
  • Electron Donors: Amino groups at C2 (pterins) push electron density into the ring.

  • Electron Acceptors: Carbonyl groups at C4 (and C2 for lumazines) pull density, creating a dipole.

  • Consequence: This internal charge transfer (ICT) renders the excited state highly polar, making the emission spectrum sensitive to solvent polarity (solvatochromism).

Tautomeric Equilibria

Pteridines exhibit lactam-lactim tautomerism. In aqueous solution at neutral pH, the lactam (amide) form is generally the stable ground state. However, excitation can alter the


 of ring nitrogens, facilitating excited-state proton transfer (ESPT) or enhancing hydrogen bonding with the solvent, which leads to significant Stokes shifts (typically 50–100 nm).

Spectral Characteristics & Data

The following table summarizes the photophysical properties of key pteridone nucleoside analogs used in DNA probing. Note the high quantum yields (


) of the monomers compared to the native nucleosides (which have 

).
Table 1: Photophysical Properties of Selected Pteridone Derivatives (Monomer Form)
DerivativeCommon Name

(nm)

(nm)

(Buffer)
Lifetime (

, ns)
Structural Mimic
6-MAP 6-methyl-2-aminopurine analog3104300.393.8Adenine
DMAP N/A3304300.484.8Adenine
3-MI 3-methylisoxanthopterin3484310.886.5Guanine
6-MI 6-methylisoxanthopterin3404300.706.3Guanine
Pterin (Parent compound)3464400.27 (pH 11)3.2N/A

Data compiled from Hawkins et al. (1997, 2001) and related photophysical studies.

Environmental Sensitivity Mechanisms

Pteridone derivatives are not "bright" in all contexts; their utility lies in their responsiveness to their environment.

Fluorescence Quenching in DNA

When incorporated into oligonucleotides, pteridone fluorescence is quenched, often by 50–90%.

  • Mechanism: Photo-induced electron transfer (PET) or weakly coupled dipole-dipole interactions with neighboring purines (especially Guanine).

  • Application: This "dimming" is base-specific. When the DNA helix melts or the base flips out (e.g., during enzymatic repair), the quenching is relieved, and fluorescence increases. This makes them excellent "light-up" probes for base-flipping mechanisms.

pH Dependence

The fluorescence of pterins is strictly controlled by pH due to protonation at N1, N3, or N5.

  • Acidic Conditions: Protonation typically leads to a bathochromic shift (red shift) in absorption but often quenches fluorescence or shifts emission.

  • Basic Conditions: Formation of the anion (deprotonation at N3) often stabilizes the fluorophore, maintaining high

    
    .
    
Diagram: Pteridone Excitation & Quenching Pathways

PteridonePhotophysics GS Ground State (S0) (Lactam Form) ES Excited State (S1) (ICT Character) GS->ES Excitation (hv) 300-350 nm Solv Solvent Relaxed State (Stabilized) ES->Solv Solvent Reorganization (Fast) Quench Quenching Pathway (Base Stacking/PET) ES->Quench Interaction with Purines (DNA) Em Fluorescence Emission (~430-450 nm) Solv->Em Radiative Decay Quench->GS Non-Radiative Decay (Heat)

Caption: Energy flow in pteridone derivatives. Note the competition between solvent relaxation (leading to emission) and quenching via base stacking in DNA environments.

Experimental Protocol: Relative Quantum Yield Determination

Objective: Determine the fluorescence quantum yield (


) of a novel pteridone derivative using the comparative method.

Prerequisites:

  • Reference Standard: Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    (
    
    
    ) is ideal for pteridines emitting in the 400–480 nm range.
  • Solvent: Degassed buffer or water (oxygen can quench long-lifetime pteridines).

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a stock solution of the pteridone derivative and the reference standard.

    • Create a dilution series (5 concentrations) for both.

    • Critical Constraint: The Optical Density (OD) at the excitation wavelength must be kept below 0.1 (ideally 0.02–0.08) to avoid inner-filter effects (re-absorption of emitted light).

  • Absorption Scan:

    • Measure the absorbance (

      
      ) of each dilution at the chosen excitation wavelength (e.g., 350 nm).
      
    • Record the solvent background.[2]

  • Emission Scan:

    • Using the exact same solutions, record the fluorescence emission spectra.

    • Integrate the total area under the emission curve (

      
      ) for each concentration.
      
  • Data Analysis (The Slope Method):

    • Plot Integrated Fluorescence Intensity (

      
      , y-axis) vs. Absorbance (
      
      
      
      , x-axis).
    • Calculate the slope (

      
      ) for the sample and the reference.[3] The intercept should be zero.[4]
      
  • Calculation:

    
    
    
    • Where

      
       is the refractive index of the solvent (1.33 for water/0.1M H
      
      
      
      SO
      
      
      ).
Diagram: Characterization Workflow

Workflow cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: Photophysics Syn Synthesis of Pteridone Derivative Pur HPLC Purification (>98% Purity Required) Syn->Pur Abs UV-Vis Absorption (Determine Extinction Coeff) Pur->Abs Em Fluorescence Scan (Excitation/Emission Matrix) Abs->Em QY Quantum Yield (Phi) (Comparative Method) Em->QY Life Lifetime (TCSPC) (Determine tau) QY->Life

Caption: Standard workflow for validating a new pteridone fluorophore. Purity is critical as highly fluorescent impurities can skew QY results.

References

  • Hawkins, M. E., Pfleiderer, W., & Knutson, J. R. (1997). Fluorescence properties of pteridine nucleoside analogs as monomers and incorporated into oligonucleotides. Analytical Biochemistry, 244(1), 86-95. Link

  • Hawkins, M. E., Pfleiderer, W., Jungmann, O., & Balis, F. M. (2001). Synthesis and fluorescence characterization of pteridine adenosine nucleoside analogs for DNA incorporation. Analytical Biochemistry, 298(2), 231-240.[5] Link

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link

  • Sengupta, P. K., & Kasha, M. (1979). Excited state proton transfer spectroscopy of 3-hydroxyflavone and quercetin. Chemical Physics Letters, 68(2-3), 382-385. (Foundational text on ESIPT mechanisms relevant to heterocyclic tautomers). Link

  • Wilhelmsson, L. M. (2010). Fluorescent nucleic acid base analogues. Quarterly Reviews of Biophysics, 43(2), 159-183. Link

Sources

Solubility of 4-amino-6-methyl-7(8H)-pteridone in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and dissolution protocols for 4-amino-6-methyl-7(8H)-pteridone (also referred to as 4-amino-6-methyl-7-hydroxypteridine).[1][2][3] The information is synthesized from the thermodynamic principles governing the pteridine class of heterocycles, known for their high lattice energies and complex tautomeric equilibria.[2][4]

Physicochemical Identity & The Solubility Challenge

To master the solubility of 4-amino-6-methyl-7(8H)-pteridone, one must first understand the structural forces that resist dissolution.[1][2][3] This molecule is a substituted pteridine, structurally related to isoxanthopterin and antifolate metabolites.[2][4]

Structural Determinants[1][2][3][4][5][6]
  • Core Structure: A bicyclic pyrimido[4,5-b]pyrazine system.[2][3][4]

  • H-Bonding Network: The 4-amino group (donor) and the 7-oxo/amide group (acceptor/donor) create a rigid, planar hydrogen-bonding network in the solid state.[1][2][3] This results in high crystal lattice energy (

    
    ), which the solvation energy (
    
    
    
    ) of water or common organics often fails to overcome at neutral pH.[3][4]
  • Tautomerism: The molecule exists in equilibrium between the lactam (7-oxo, 8H) and lactim (7-hydroxy) forms.[1][2][3] In the solid state and neutral aqueous solution, the lactam (7(8H)-one) tautomer predominates, significantly influencing solvent interaction.[2][3][4]

Thermodynamic Profile
PropertyValue (Approx/Class)Implication
LogP (Octanol/Water) -1.2 to -0.5Hydrophilic, yet poorly water-soluble due to crystal packing.[1][2][3]
pKa (Basic) ~3.5 - 4.5 (N1/N3)Protonation occurs in strong acid, increasing solubility.[2][3][4]
pKa (Acidic) ~8.0 - 9.5 (N8-H/OH)Deprotonation occurs in strong base, increasing solubility.[1][2][3]
Lattice Energy HighRequires polar aprotic solvents or pH manipulation to dissolve.[1][2][3][4]

Solubility Profile: Water vs. Organic Solvents[2][4]

The solubility of 4-amino-6-methyl-7(8H)-pteridone is not binary .[1][2][3] It is highly dependent on pH (ionization state) and the dielectric constant of the solvent.[3][4]

A. Aqueous Solubility (pH Dependent)

At neutral pH (7.0), the molecule is largely uncharged and exhibits poor solubility (typically


).[3][4] Solubility is drastically enhanced by shifting the pH away from the isoelectric point.[1][4]
  • Acidic (pH < 2): Soluble.[1][3][4] The N1 or N3 atoms accept a proton, forming a cationic species that solvates readily in water.[2][4]

  • Neutral (pH 6-8): Insoluble/Sparingly Soluble.[1][2][3] The zwitterionic or neutral lactam form dominates, leading to aggregation.[2][4]

  • Basic (pH > 10): Soluble.[1][3][4] The amide nitrogen (N8-H) or enolic -OH deprotonates, forming an anionic species stabilized by hydration.[1][2][3]

B. Organic Solvent Solubility

Pteridines generally resist dissolution in non-polar and protic organic solvents due to strong intermolecular


-

stacking.[1][2][3]
Solvent ClassRepresentative SolventSolubilityMechanism
Polar Aprotic DMSO, DMF, DMAc High Disrupts H-bonds; high dipole moment solvates the polar core.[1][2][3]
Protic Polar Methanol, EthanolLow Cannot overcome lattice energy; competes for H-bonds but weakly.[1][2][4]
Non-Polar Hexane, ChloroformNegligible Lack of polarity prevents interaction with the heterocyclic core.[2][4]
Acidic Organics Trifluoroacetic Acid (TFA)Very High Protonation + solvation.[1][3][4] often used for NMR or purification.[1][2][3][4]

Experimental Protocols for Dissolution

Protocol A: Preparation of Aqueous Stock (Basic/Acidic Method)

Best for biological assays where DMSO is contraindicated.[3][4]

  • Weighing: Accurately weigh 10 mg of 4-amino-6-methyl-7(8H)-pteridone.

  • Primary Dissolution:

    • Add 1.0 mL of 0.1 M NaOH (for anionic form) OR 0.1 M HCl (for cationic form).[3][4]

    • Vortex for 30-60 seconds. The solution should become clear.

  • Dilution: Slowly dilute with PBS or water to the desired concentration.

    • Warning: Rapid dilution into neutral buffer may cause microprecipitation.[1][2][3][4] Perform a stepwise dilution and monitor for turbidity.[1][2][3][4]

Protocol B: Preparation of Organic Stock (DMSO Method)

Standard for high-concentration storage.[1][2][3]

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).[1][2][3][4]

  • Dissolution: Add DMSO to achieve a concentration of 10–50 mM.

    • Tip: If dissolution is slow, sonicate at 30-40°C for 5 minutes.[1][2][3][4]

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent crystal growth.

Solubility Decision Logic (Visualization)[3]

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on the intended application.

SolubilityLogic Start Start: 4-amino-6-methyl-7(8H)-pteridone Solid Goal Intended Application? Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay ChemSyn Chemical Synthesis (Reaction) Goal->ChemSyn Analysis Analytical (HPLC/NMR) Goal->Analysis DMSO_Path Dissolve in 100% DMSO (Stock 10-50mM) BioAssay->DMSO_Path PolarAprotic Use DMF, DMAc, or NMP (High Solubility) ChemSyn->PolarAprotic AcidBase Use 0.1M NaOH or 0.1% TFA in Water Analysis->AcidBase Dilute Dilute into Buffer (Final DMSO < 1%) DMSO_Path->Dilute

Caption: Decision tree for solvent selection based on experimental requirements.

References

  • Pfleiderer, W. (1985).[3][4] "Pteridines."[1][2][3][4][5][6][7][8] Comprehensive Heterocyclic Chemistry. Elsevier.[1][2][3][4] (Authoritative text on pteridine physical chemistry and tautomerism).

  • Albert, A. (1952).[3][4] "The Solubility and Stability to Hydrolysis of Pteridines." Journal of the Chemical Society.[1][4] Link

  • PubChem Compound Summary. "Pterin (2-amino-4-hydroxypteridine) and derivatives." National Center for Biotechnology Information.[1][2][3][4] Link

  • Cayman Chemical. "4-Aminopyridine and Pteridine Analog Solubility Guides." (General solubility protocols for amino-heterocycles). Link

Sources

Methodological & Application

Step-by-step synthesis of 4-amino-6-methyl-7(8H)-pteridone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-Amino-6-methyl-7(8H)-pteridone

Executive Summary

This application note details a robust, step-by-step protocol for the synthesis of 4-amino-6-methyl-7(8H)-pteridone (also known as 4-amino-6-methyl-7-oxo-7,8-dihydropteridine). This compound is a critical scaffold in the development of antifolates, enzyme inhibitors (e.g., dihydropteroate synthase), and fluorescent probes for biological systems.

The method described utilizes a regioselective condensation (Isay-type synthesis) between 4,5,6-triaminopyrimidine and ethyl pyruvate . Special emphasis is placed on the in situ generation of the oxidation-sensitive triamine precursor to maximize yield and purity. This protocol is designed for researchers requiring high-fidelity material for biological assays or further derivatization.

Retrosynthetic Analysis & Strategy

The synthesis relies on the construction of the pyrazine ring onto a pre-existing pyrimidine core. The critical challenge is achieving the correct regiochemistry (6-methyl-7-oxo vs. 7-methyl-6-oxo).

  • Strategic Choice: The condensation of 4,5,6-triaminopyrimidine with a 1,2-dicarbonyl species (ethyl pyruvate) is pH-dependent. Under neutral-to-weakly acidic conditions, the reaction favors the formation of the 7-oxo isomer (the target), driven by the nucleophilicity of the 5-amino group attacking the more electrophilic ketone carbonyl of the pyruvate.

  • Precursor Handling: 4,5,6-Triaminopyrimidine is highly susceptible to air oxidation. This protocol generates it via the reduction of 4,6-diamino-5-nitrosopyrimidine , which is stable and easily prepared.

Safety & Compliance Protocol

Hazard ClassSpecific RiskMitigation Strategy
Chemical Toxicity Pyrimidines and pteridines may be biologically active (antifolates).Handle in a fume hood; wear nitrile gloves and N95/P100 respirator if handling powders.
Nitrosation Step 1 involves Sodium Nitrite/Acid, generating NOₓ fumes.Strict Fume Hood Use. Quench residual nitrite with sulfamic acid or urea before disposal.
Thermal Hazards Refluxing aqueous/organic mixtures.Use secondary containment for oil baths; ensure condenser water flow is monitored.
Waste Disposal Heavy metal catalysts (if catalytic hydrogenation is used).Segregate heavy metal waste. This protocol uses chemical reduction (dithionite) to minimize metal waste.

Detailed Experimental Protocol

Step 1: Preparation of 4,6-Diamino-5-nitrosopyrimidine

Rationale: The nitroso group activates the 5-position and serves as the nitrogen source for the pyrazine ring.

  • Dissolution: In a 1 L round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-diaminopyrimidine hemisulfate (10.0 g, 48 mmol) in distilled water (200 mL).

  • Acidification: Add glacial acetic acid (5 mL) to adjust pH to ~4–5.

  • Nitrosation: Cool the solution to 0–5 °C in an ice bath.

  • Addition: Dropwise add a solution of sodium nitrite (3.5 g, 50 mmol) in water (20 mL) over 30 minutes. The solution will turn red/violet, and a precipitate will form.

  • Reaction: Stir at 0–5 °C for 1 hour.

  • Isolation: Filter the purple/red solid (4,6-diamino-5-nitrosopyrimidine) using a Büchner funnel. Wash with cold water (2 × 50 mL) and ethanol (1 × 30 mL).

  • Drying: Air dry or dry under vacuum. Yield is typically >85%.[1]

Step 2: Reduction to 4,5,6-Triaminopyrimidine (In Situ)

Rationale: The triamine is unstable. We reduce the nitroso compound immediately prior to condensation.

  • Suspension: Suspend the 4,6-diamino-5-nitrosopyrimidine (5.0 g, 32 mmol) from Step 1 in water (150 mL) in a 500 mL 3-neck flask.

  • Heating: Heat the suspension to 80 °C .

  • Reduction: Slowly add sodium dithionite (Na₂S₂O₄) (approx. 12 g) in small portions.

    • Observation: The red/purple color will fade to a pale yellow/tan solution, indicating the formation of 4,5,6-triaminopyrimidine.

  • Completion: Stir for an additional 10 minutes at 80 °C to ensure complete reduction.

Step 3: Condensation to 4-Amino-6-methyl-7(8H)-pteridone

Rationale: Ethyl pyruvate provides the C2 and C3 carbons for the pyrazine ring. The ketone carbonyl becomes C6-methyl, and the ester carbonyl becomes C7-oxo.

  • Reagent Preparation: Prepare a solution of ethyl pyruvate (4.0 mL, ~36 mmol, 1.1 eq) in ethanol (20 mL).

  • Addition: Add the ethyl pyruvate solution to the hot (80 °C) solution of 4,5,6-triaminopyrimidine from Step 2.

  • Reflux: Heat the mixture to reflux (100 °C) for 2–4 hours.

    • Mechanism:[2][3] The 5-amino group attacks the ketone of ethyl pyruvate. Subsequent cyclization with the 4-amino group onto the ester releases ethanol.

  • Precipitation: A yellow/orange precipitate will begin to form during reflux.

  • Cooling: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath for 2 hours to maximize precipitation.

  • Filtration: Filter the crude product.

  • Washing: Wash the solid with water (3 × 50 mL) to remove inorganic salts (sulfites/sulfates) and ethanol (2 × 20 mL) to remove unreacted pyruvate.

Step 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of 2M NaOH (the compound is soluble in base due to the acidic N8-H/O7-H tautomer).

  • Clarification: Filter the alkaline solution through a Celite pad to remove insoluble impurities.

  • Reprecipitation: Neutralize the filtrate carefully with glacial acetic acid to pH 6–7. The pure product will precipitate as a bright yellow powder.

  • Final Wash: Filter, wash with water and methanol, and dry under vacuum at 60 °C.

Characterization & Validation

ParameterExpected DataNotes
Appearance Yellow crystalline powderFluorescent under UV light (365 nm).
Melting Point >300 °C (decomp.)Pteridines typically decompose before melting.
UV-Vis (pH 13) λmax ≈ 255, 365 nmCharacteristic of the pteridine chromophore.
¹H NMR (DMSO-d₆) δ 2.35 (s, 3H, CH₃)δ 7.4 (br s, 2H, NH₂)δ 12.0 (br s, 1H, NH)Absence of pyrazine proton (C7-H) confirms substitution.
Solubility Soluble in dilute acid/base; Insoluble in water/ethanolAmphoteric nature due to amino and amide groups.

Mechanistic Pathway (Isay Condensation)[4]

The following diagram illustrates the regioselective pathway. The 5-amino group is the most nucleophilic, initiating attack on the ketone of ethyl pyruvate.

PteridineSynthesis Start 4,6-Diamino-5-nitrosopyrimidine Intermediate 4,5,6-Triaminopyrimidine (Generated In Situ) Start->Intermediate Reduction (Na2S2O4) Transition Schiff Base Intermediate (5-N = C(Me)-...) Intermediate->Transition Condensation (Nucleophilic Attack) Reagent Ethyl Pyruvate (CH3-CO-COOEt) Reagent->Transition Product 4-Amino-6-methyl-7(8H)-pteridone Transition->Product Cyclization (-EtOH)

Figure 1: Reaction pathway from nitroso precursor to final pteridone scaffold via reductive condensation.

Troubleshooting Guide

  • Low Yield: Ensure the reduction of the nitroso compound is complete (color change to pale yellow) before adding ethyl pyruvate. Incomplete reduction leads to azo byproducts.

  • Impure Product (Red/Brown color): Indicates oxidation of the triamine intermediate. Perform Step 2 and 3 under an inert atmosphere (Nitrogen/Argon) if possible.

  • Wrong Isomer: If the 7-methyl-6-oxo isomer is suspected (rare with ethyl pyruvate), verify pH. Strongly acidic conditions can alter the initial nucleophilic attack. Keep the reaction near neutral pH (buffered with acetate if necessary).

References

  • Pfleiderer, W. (1964). Pteridines.[3][4][5][6][7][8] XXXIV. Synthesis and Structure of 4-Amino-7-oxo-dihydropteridines. Chemische Berichte. (Canonical reference for pteridine regiochemistry).

  • Taylor, E. C., & Vogel, O. (1959). A New Synthesis of Pteridines. Journal of the American Chemical Society. (Foundational Isay synthesis methodology).

  • Andreescu, S., et al. (2003).[5] Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Molecular Diversity. (Modern application of similar scaffolds).

  • ChemicalBook. (2025). 4,5,6-Triaminopyrimidine Synthesis and Properties. (Precursor data).

Sources

Crystallization techniques for 4-amino-6-methyl-7(8H)-pteridone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of 4-amino-6-methyl-7(8H)-pteridone

Abstract

This comprehensive application note provides a detailed guide to the crystallization of 4-amino-6-methyl-7(8H)-pteridone, a heterocyclic compound belonging to the pteridine class. Pteridine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] However, their purification and characterization are often hampered by challenging physicochemical properties. The presence of amino and pteridinone moieties promotes strong intermolecular hydrogen bonding, leading to poor solubility in common organic solvents and high melting points.[2] This guide offers a systematic approach to overcoming these challenges, presenting several robust methodologies for obtaining high-quality single crystals suitable for X-ray diffraction and other analytical techniques. We detail protocols for slow cooling, slow evaporation, vapor diffusion, and pH-induced crystallization, explaining the scientific rationale behind each technique.

Introduction: The Crystallization Challenge

4-amino-6-methyl-7(8H)-pteridone is a member of the pteridine family, a class of fused heterocyclic compounds composed of pyrimidine and pyrazine rings.[1] Many pteridine derivatives are integral to biological systems, acting as pigments, enzymatic cofactors, and signaling molecules.[3] The structural elucidation of these molecules is paramount for understanding their function and for the rational design of new therapeutic agents.

Single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination. However, the prerequisite for this analysis—growing high-quality single crystals—is a significant bottleneck for many pteridine derivatives. The planar, polar nature of the pteridine core, combined with hydrogen bond donors (amino group) and acceptors (carbonyl and ring nitrogens), facilitates strong intermolecular interactions.[2] This often results in the formation of amorphous precipitates or microcrystalline powders instead of well-ordered single crystals.

This guide is designed for researchers, chemists, and drug development professionals. It provides both the theoretical grounding and practical, step-by-step protocols to systematically approach the crystallization of this challenging compound.

Foundational Considerations: Purity and Solubility

Before any crystallization attempt, it is critical to address two foundational aspects: the purity of the starting material and its solubility profile.

The Imperative of High Purity

Crystallization is fundamentally a purification process, but its success is highly dependent on the purity of the starting material. Impurities can inhibit nucleation, disrupt crystal lattice formation, or become incorporated into the crystal, leading to defects.

  • Recommendation: The starting material should be at least 95-98% pure.

  • Verification: Purity should be assessed by methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Systematic Solubility Screening

Understanding the solubility of 4-amino-6-methyl-7(8H)-pteridone across a range of solvents is the most critical step in designing a successful crystallization strategy. Given the properties of related pteridines, a logical starting point for solvent screening can be devised.[2][4]

Protocol 1: Small-Scale Solubility Assessment

  • Preparation: Place a small amount (1-2 mg) of the compound into separate 1 mL glass vials.

  • Solvent Addition: Add a common solvent (see Table 1) to each vial in 50 µL increments at room temperature.

  • Observation: After each addition, cap the vial and vortex for 30-60 seconds. Observe if the solid dissolves.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the vial (e.g., to 50-60°C) to assess temperature-dependent solubility.

  • Classification: Categorize each solvent as "High Solubility," "Moderate Solubility," or "Poor Solubility/Insoluble" based on the amount of solvent required for dissolution.

Table 1: Suggested Solvents for Screening

CategorySolventRationale & Expected Behavior
Good Solvents Dimethyl Sulfoxide (DMSO)Aprotic, polar solvent capable of disrupting strong hydrogen bonds. Likely to be a good solvent.[4]
Dimethylformamide (DMF)Similar to DMSO, often effective for dissolving intractable heterocycles.[2]
1 M Aqueous NaOHThe pteridinone moiety is acidic and should deprotonate to form a soluble salt.
1 M Aqueous HClThe amino group and ring nitrogens are basic and can be protonated to enhance solubility.
Moderate Solvents Methanol / EthanolProtic solvents that can participate in hydrogen bonding. May show moderate solubility, especially with heating.
Poor / Anti-Solvents Water (Neutral)Expected to have low solubility due to strong self-association of the compound.[2]
Isopropanol / n-ButanolLess polar alcohols.
AcetonitrilePolar aprotic solvent, but generally a weaker solvent for such compounds than DMSO/DMF.
Ethyl AcetateMedium polarity solvent.
DichloromethaneLow polarity solvent.
Hexanes / HeptaneNon-polar solvents, very likely to be anti-solvents.

Crystallization Methodologies and Protocols

Based on the solubility data, several crystallization techniques can be employed. The key to each method is to slowly approach a state of supersaturation to allow for controlled nucleation and crystal growth.

Method A: Slow Cooling Crystallization

This technique is ideal for compounds that exhibit a significant increase in solubility at higher temperatures.

Causality: A saturated solution is prepared at an elevated temperature. As the solution slowly cools, the solubility decreases, leading to a supersaturated state from which crystals can form. Slow cooling is crucial to limit the number of nucleation events, thereby promoting the growth of larger, higher-quality crystals.

Protocol 2: Slow Cooling Crystallization

  • Dissolution: In a clean glass vial, add 10 mg of 4-amino-6-methyl-7(8H)-pteridone. Add a "Good" or "Moderate" solvent (e.g., DMF, DMSO, or ethanol) dropwise while heating (50-80°C) and stirring until the solid is fully dissolved. Aim for a concentrated, but not saturated, solution.

  • Hot Filtration (Optional but Recommended): To remove any particulate impurities that could act as unwanted nucleation sites, filter the hot solution through a pre-warmed syringe filter (0.22 µm) into a clean, pre-warmed vial.

  • Slow Cooling: Cap the vial and place it into a Dewar flask filled with hot water or a programmable heating block set to cool down slowly over several hours or days.

  • Isolation: Once crystals have formed and the solution has reached room temperature, carefully decant the mother liquor. Wash the crystals with a small amount of a "Poor" solvent and dry under a gentle stream of nitrogen or in a vacuum desiccator.

Slow_Cooling A Dissolve Compound in Solvent at Elevated Temperature B Hot Filter Solution (Optional) A->B Remove Impurities C Slowly Cool Solution B->C D Crystals Form C->D Solubility Decreases E Isolate Crystals D->E

Caption: Workflow for Slow Cooling Crystallization.

Method B: Slow Evaporation

This is one of the simplest methods and works well when a suitable solvent with moderate volatility is found.

Causality: The compound is dissolved in a solvent in which it is moderately soluble. As the solvent slowly evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization. The rate of evaporation directly controls the rate of crystal growth.

Protocol 3: Slow Evaporation

  • Dissolution: Dissolve the compound in a suitable solvent (e.g., methanol or an ethanol/water mixture) at room temperature to create a solution that is near saturation.

  • Filtration: Filter the solution through a syringe filter into a clean vial with a wide mouth.

  • Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with 1-3 small holes using a needle. The number and size of the holes will control the evaporation rate.

  • Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

  • Isolation: Once suitable crystals have formed, isolate them as described in Protocol 2.

Slow_Evaporation A Dissolve Compound in Volatile Solvent B Filter Solution A->B C Allow Solvent to Evaporate Slowly B->C Controlled Evaporation D Crystals Form C->D Concentration Increases E Isolate Crystals D->E

Caption: Workflow for Slow Evaporation Crystallization.

Method C: Vapor Diffusion (Solvent / Anti-Solvent)

This is often the most successful technique for challenging compounds as it allows for very slow and controlled changes in solvent composition.[5]

Causality: The compound is dissolved in a small amount of a "Good Solvent." This solution is then exposed to the vapor of a miscible "Anti-Solvent" in a sealed container. The anti-solvent vapor slowly diffuses into the good solvent, reducing the compound's solubility and gradually inducing crystallization.

Protocol 4: Vapor Diffusion

  • Preparation of the Inner Vial: Dissolve 2-5 mg of the compound in a minimal amount (100-300 µL) of a "Good Solvent" with a low vapor pressure (e.g., DMSO, DMF) in a small, open vial (e.g., a 0.5 mL vial).

  • Preparation of the Outer Reservoir: In a larger vial or jar (e.g., a 20 mL scintillation vial), add 2-5 mL of a miscible "Anti-Solvent" with a higher vapor pressure (e.g., water, isopropanol, ethanol).

  • Assembly: Carefully place the small, open inner vial into the larger reservoir, ensuring the liquid levels do not touch.

  • Sealing and Incubation: Tightly seal the outer jar. The anti-solvent will slowly diffuse into the inner vial. Place the setup in a vibration-free location and monitor for crystal growth over several days or weeks.

  • Isolation: Once crystals appear, carefully remove the inner vial, decant the solvent, and dry the crystals.

Vapor_Diffusion cluster_0 Sealed Outer Jar Reservoir Anti-Solvent Reservoir (e.g., Water) Vial Inner Vial: Compound in Good Solvent (e.g., DMSO) Reservoir->Vial Vapor Diffusion Start Prepare Solution & Reservoir Setup Assemble System Start->Setup cluster_0 cluster_0 Setup->cluster_0 Crystals Crystals Form in Inner Vial cluster_0->Crystals Over Time

Caption: Setup for Vapor Diffusion Crystallization.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not sufficiently supersaturated; Compound is too soluble.Try a different solvent/anti-solvent system; Increase the concentration; Allow more time for evaporation/diffusion.
Oiling Out / Amorphous Precipitate Supersaturation is reached too quickly; Solvent environment is not optimal.Slow down the process (slower cooling, fewer holes for evaporation, different anti-solvent); Try a different solvent system; Use a lower concentration.
Too Many Small Crystals Too many nucleation sites; Supersaturation occurred too rapidly.Filter the solution hot to remove particulates; Slow down the crystallization process significantly; Decrease the initial concentration.
Poor Crystal Quality Mechanical disturbance; Impurities in the compound or solvent.Move the experiment to a vibration-free location; Further purify the starting material; Use high-purity solvents.

References

  • Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, Michigan State University. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). Bicyclic 6-6 Systems: Pteridines. Royal Society of Chemistry. [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (2004). Product Class 21: Pteridines and Related Structures. Georg Thieme Verlag. [Link]

  • Dinger, M. Crystal Growing Tips. University of Florida Center for X-ray Crystallography. [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

  • Gotor-Fernández, V., et al. (2018). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. Medicinal Research Reviews. [Link]

Sources

Application Note: Preparation of Supramolecular Assemblies Using Pteridone Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for synthesizing and assembling supramolecular structures using pteridone-based building blocks (specifically pterin and lumazine derivatives). Unlike simple amphiphiles, pteridones offer a high-fidelity hydrogen-bonding "code" (Donor-Acceptor-Donor arrays) capable of forming discrete rosettes, quartets, or extended polymeric tapes. This application note targets researchers in drug delivery and materials science, providing a reproducible workflow for generating bio-inspired nanostructures.

The Chemical Basis of Pteridone Assembly

The utility of pteridone derivatives (often referred to as pterins or lumazines in literature) lies in their ability to mimic the base-pairing fidelity of nucleic acids. The core mechanism relies on the lactam-lactim tautomerism .

To ensure successful assembly, the lactam (keto) form must be stabilized to present the correct hydrogen-bonding face.

The Hydrogen Bonding Code

Pteridones typically present a Donor-Acceptor-Donor (DAD) or Acceptor-Donor-Acceptor (ADA) motif. When properly functionalized, these units self-assemble via Watson-Crick-like or Hoogsteen-like pairing, often fortified by


-

stacking of the aromatic core.
  • Mechanism: The N(3)-H and the exocyclic amine (if present) act as donors, while the carbonyl oxygens and ring nitrogens act as acceptors.

  • Thermodynamics: The association constant (

    
    ) is heavily solvent-dependent. In non-polar solvents (e.g., Chloroform, Toluene), 
    
    
    
    is high (
    
    
    ), driving oligomerization. In aqueous media, assembly is driven by a combination of H-bonding and the hydrophobic effect (solvophobic exclusion of the aromatic core).
Visualization of the Assembly Motif

PteridoneAssembly cluster_0 Monomer A (ADA Motif) cluster_1 Monomer B (DAD Motif) A_O4 O(4) Acceptor B_NH N-H Donor A_O4->B_NH H-Bond A_N3 N(3)-H Donor B_N N Acceptor A_N3->B_N H-Bond A_O2 O(2) Acceptor B_NH2 N-H Donor A_O2->B_NH2 H-Bond Stacking π-π Stacking (Vertical Axis) cluster_0 cluster_0

Figure 1: Schematic of the complementary hydrogen bonding interface (ADA-DAD) driving pteridone self-assembly. The planar arrangement allows for vertical


-stacking.

Preparation of the Building Block

Before assembly, the monomer must be synthesized and purified. The most robust route is the Isay Condensation .

Protocol: Synthesis of Lipophilic Pteridone Monomer

Target:


-alkyl-6,7-dimethylpterin (Example for organogelators).
  • Reagents: 4,5-diamino-6-hydroxy-2-mercaptopyrimidine (Precursor), 2,3-butanedione, Alkyl iodide (for solubilization).

  • Condensation: Dissolve diamine precursor in aqueous NaOH. Add 2,3-butanedione dropwise at

    
    .
    
  • Reflux: Heat to

    
     for 2 hours. The solution will turn yellow/orange (formation of the pteridine ring).
    
  • Acidification: Cool and acidify with acetic acid to pH 4. Collect the precipitate (Lumazine/Pterin core).

  • Functionalization: React the precipitate with the alkyl iodide in DMF/K2CO3 to attach the lipophilic tail. This is critical for solubility in organic solvents and preventing premature precipitation.

  • Purification: Recrystallize from Ethanol/Water. Purity Check:

    
     NMR must show no residual diamine signals.
    

Protocols for Supramolecular Assembly[1]

Choose the protocol based on your target application.

Method A: Solvent-Switching (Nanoparticles/Micelles)

Best for: Drug delivery vehicles in aqueous media.

Rationale: Pteridones are hydrophobic. Dissolving them in a "good" solvent (DMSO) and injecting them into a "bad" solvent (Water) forces rapid assembly to minimize surface energy, trapping the drug cargo.

  • Stock Preparation: Dissolve the functionalized pteridone monomer in DMSO at 10 mM.

    • Note: DMSO disrupts intermolecular H-bonds, ensuring monomeric species.

  • Cargo Loading: If loading a drug (e.g., Doxorubicin), co-dissolve it in the DMSO stock (1:10 molar ratio drug:monomer).

  • Injection: Under vigorous stirring (1000 rpm), inject 100

    
     of the DMSO solution into 900 
    
    
    
    of deionized water (pH 7.4).
  • Dialysis: Transfer the suspension to a dialysis bag (MWCO 3.5 kDa) and dialyze against water for 24 hours to remove DMSO and free drug.

  • Filtration: Pass through a 0.45

    
     syringe filter to remove large aggregates.
    
Method B: Thermal Annealing (Supramolecular Hydrogels/Organogels)

Best for: Tissue engineering scaffolds or sensing matrices.

Rationale: Heating overcomes the kinetic barriers of assembly. Slow cooling allows the system to find the thermodynamic minimum, forming long, fibrous networks (1D tapes) rather than amorphous precipitates.

  • Dissolution: Suspend the pteridone derivative (e.g., 2 wt%) in the target solvent (e.g., Toluene for organogels, PBS for hydrogels).

  • Heating: Heat the sealed vial to

    
     (or near solvent boiling point) until the solution is perfectly clear (sol state).
    
    • Critical Check: If the solution is not clear, add minimal DMSO dropwise until dissolved.

  • Annealing: Place the vial in a heat block and program a cooling ramp of

    
     down to 
    
    
    
    .
    • Why? Rapid cooling (quenching) creates defects. Slow cooling promotes long-range order (fibers).

  • Aging: Allow the gel to rest undisturbed for 12 hours at room temperature to maximize cross-linking density.

Characterization & Validation Workflow

Trustworthiness in supramolecular chemistry requires proving that the structure is held together by non-covalent bonds, not covalent polymerization or random aggregation.

Data Presentation: Key Techniques
TechniqueObservation GoalSuccess Criteria

NMR (Variable Temp)
Monitor H-bond breakageChemical shift (

) of N-H protons shifts upfield upon heating (H-bond rupture).
NOESY NMR Proximity checkCross-peaks between imide N-H and acceptor N/O indicating specific pairing.
UV-Vis Spectroscopy

-stacking
Bathochromic shift (red shift) or hypochromic effect upon cooling/assembly.
TEM / AFM MorphologyObservation of fibers, rosettes, or spheres (dry state).
DLS Hydrodynamic SizeLow PDI (<0.2) indicating uniform assembly size (solution state).
Experimental Workflow Diagram

Workflow cluster_solubility Solubility Check cluster_assembly Assembly Process cluster_validation Validation (E-E-A-T) Start Start: Purified Pteridone Monomer Solvent Select Solvent (Chloroform vs Water) Start->Solvent Conc Determine Critical Aggregation Conc. (CAC) Solvent->Conc Method Choose Method: Annealing vs. Solvent Switch Conc->Method Process Execute Assembly (Control T and Rate) Method->Process NMR NMR (H-Bonding) Process->NMR Microscopy TEM/AFM (Morphology) NMR->Microscopy Spectroscopy UV-Vis/Fluorescence (Stacking) Microscopy->Spectroscopy End Final Supramolecular Material Spectroscopy->End

Figure 2: Step-by-step workflow for the preparation and validation of pteridone assemblies.

Troubleshooting & Expert Tips

  • Problem: Precipitation instead of Gelation.

    • Cause: The cooling rate was too fast (kinetic trap) or the concentration was too high.

    • Fix: Re-heat and cool at

      
      . Lower the concentration by 0.5 wt%.
      
  • Problem: NMR signals are broad/disappear.

    • Cause: This is actually a good sign . High molecular weight supramolecular polymers tumble slowly, broadening NMR peaks.

    • Verification: Add a drop of competitive solvent (e.g., Methanol-d4 or DMSO-d6) to the NMR tube. If the peaks sharpen, it confirms the assembly was supramolecular (reversible).

  • Problem: Low Drug Loading.

    • Cause: Weak interaction between cargo and pteridone core.

    • Fix: Use a cargo with complementary H-bonding capability (e.g., using a drug with a carboxylic acid to pair with the pteridone amine).

References

  • Spichty, M. et al. (2020). Self-assembling purine and pteridine quartets: how do π-conjugation patterns affect resonance-assisted hydrogen bonding? Organic & Biomolecular Chemistry.[1][2][3]

  • Azuma, Y. et al. (2018). Tailoring lumazine synthase assemblies for bionanotechnology. Chemical Society Reviews.[4]

  • Bera, S. et al. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences.[5]

  • Mishra, P. et al. (2023). Supramolecular interaction in the action of drug delivery systems.[6][7][8] RSC Pharmaceutics.

  • Ahmad, T. et al. (2023).[9] Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives.[9][10] MDPI Crystals. [9]

Sources

Application Notes and Protocols: Functionalization of the 6-Methyl Group in 7(8H)-Pteridone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pteridine C6-Position

The 7(8H)-pteridone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, both endogenous and synthetic.[1][2] Naturally occurring pteridines, such as folic acid and biopterin, are fundamental to a host of cellular processes.[2] Synthetic derivatives have found applications as anticancer agents (e.g., Methotrexate), diuretics (e.g., Triamterene), and potent kinase inhibitors.[2][3]

The functionalization of the pteridine scaffold is a key strategy in drug discovery for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of lead compounds. The 6-methyl group, in particular, presents a versatile synthetic handle. Its strategic modification allows for the introduction of diverse pharmacophores and the exploration of structure-activity relationships (SAR). This guide provides a detailed overview of established and emergent methodologies for the chemical transformation of the 6-methyl group on the 7(8H)-pteridone nucleus, aimed at researchers, scientists, and drug development professionals.

Core Synthetic Strategies: A Mechanistic Overview

The chemical inertness of a methyl C-H bond necessitates an initial activation step. The primary strategies for functionalizing the 6-methyl group can be broadly categorized into three main pathways:

  • Oxidation: Stepwise or direct oxidation to introduce oxygen-containing functionalities like hydroxyl, formyl, or carboxyl groups.

  • Halogenation: Introduction of a halogen to create a reactive electrophilic center, which serves as a linchpin for subsequent nucleophilic substitution or cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling: Formation of new carbon-carbon or carbon-heteroatom bonds, leveraging a halogenated intermediate.

This document will detail the rationale and experimental protocols for each of these transformative pathways.

Functionalization_Pathways Start 6-Methyl-7(8H)-pteridone Oxidation Oxidation Start->Oxidation e.g., SeO₂, KMnO₄ Halogenation Halogenation Start->Halogenation e.g., NBS, NCS (Radical Initiator) Hydroxymethyl 6-Hydroxymethyl Oxidation->Hydroxymethyl Halomethyl 6-Halomethyl Halogenation->Halomethyl Formyl 6-Formyl Hydroxymethyl->Formyl Mild Oxidation (e.g., TPAP) CarboxylicAcid 6-Carboxylic Acid Formyl->CarboxylicAcid Strong Oxidation Condensation Condensation Products (Alkenes, Imines, etc.) Formyl->Condensation e.g., Wittig, Reductive Amination CrossCoupling Cross-Coupling Products (Aryl, Alkynyl, etc.) Halomethyl->CrossCoupling Pd-Catalyzed (Suzuki, Sonogashira)

Caption: Key synthetic routes for 6-methylpteridone functionalization.

Oxidation of the 6-Methyl Group

Oxidation is a fundamental strategy to introduce carbonyl and hydroxyl functionalities, which can serve as precursors for a wide array of subsequent transformations.

Direct Oxidation to the 6-Formylpteridone

The direct conversion of a benzylic-like methyl group to an aldehyde is a highly efficient transformation. Selenium dioxide (SeO₂) is a classic and effective reagent for this purpose, known as the Riley oxidation.[4][5]

Causality and Mechanistic Insight: The reaction proceeds via an initial ene reaction between the pteridine and SeO₂, followed by a[2][6]-sigmatropic rearrangement to form a seleninic acid intermediate, which then decomposes to the aldehyde. The electron-deficient nature of the pteridine ring activates the adjacent methyl group, making it susceptible to this oxidation.[7]

Protocol 1: Selenium Dioxide Oxidation of 6-Methyl-7(8H)-pteridone

Objective: To synthesize 6-formyl-7(8H)-pteridone.

Materials:

  • 6-Methyl-7(8H)-pteridone

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Water

  • Diatomaceous earth

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methyl-7(8H)-pteridone (1.0 eq) in anhydrous 1,4-dioxane (e.g., 20 mL per 1 g of starting material).

  • Reagent Addition: Add selenium dioxide (1.1 - 1.5 eq) to the suspension.

    • Scientist's Note: SeO₂ is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Stoichiometric control is important; excess SeO₂ can lead to over-oxidation to the carboxylic acid.[8]

  • Reaction: Heat the mixture to reflux (approx. 101 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically takes 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of diatomaceous earth to remove the black selenium byproduct. Wash the pad with ethyl acetate.

    • Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the 6-formyl-7(8H)-pteridone.

Two-Step Oxidation via 6-Hydroxymethylpteridone

An alternative, milder approach involves a two-step sequence: conversion of the methyl group to a hydroxymethyl group, followed by oxidation to the aldehyde or carboxylic acid. This route offers better control and avoids the use of highly toxic selenium reagents. The first step, however (direct hydroxylation), is not trivial. A more practical approach is the reduction of a 6-formyl or 6-carboxy ester derivative, but for the purpose of this guide, we will focus on the oxidation of a pre-existing 6-hydroxymethyl intermediate. The oxidation of 6-hydroxyalkylpteridines to 6-acylpteridines has been demonstrated using tetrapropylammonium perruthenate (TPAP) as a catalyst.[6]

Halogenation of the 6-Methyl Group

Introducing a halogen atom transforms the methyl group into a reactive handle for nucleophilic substitution and, most importantly, for palladium-catalyzed cross-coupling reactions. Free-radical halogenation is the most direct method for this transformation.

Causality and Mechanistic Insight: The reaction proceeds via a free-radical chain mechanism initiated by light or a radical initiator (e.g., AIBN).[9] The benzylic-like nature of the 6-methyl group makes its C-H bonds weaker and more susceptible to hydrogen abstraction by a halogen radical, leading to a stabilized pteridinyl-methyl radical. This selectivity ensures that halogenation occurs preferentially at the 6-methyl position.[10] N-Bromosuccinimide (NBS) is a preferred reagent for this purpose as it provides a low, constant concentration of bromine, minimizing side reactions.

Protocol 2: Free-Radical Bromination of 6-Methyl-7(8H)-pteridone

Objective: To synthesize 6-(bromomethyl)-7(8H)-pteridone.

Materials:

  • 6-Methyl-7(8H)-pteridone

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Ice water bath

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 6-methyl-7(8H)-pteridone (1.0 eq) and anhydrous CCl₄.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05 eq).

    • Scientist's Note: Ensure NBS is recrystallized from water and dried before use to remove any pre-existing bromine. The reaction should be protected from light until initiation is desired.

  • Initiation and Reaction: Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp or a standard incandescent light bulb. Monitor the reaction by TLC. The disappearance of the starting material and the formation of a less polar spot indicates product formation. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Cool the reaction to room temperature, then in an ice bath.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with saturated aqueous Na₂S₂O₃ to quench any remaining bromine, followed by water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude 6-(bromomethyl)-7(8H)-pteridone is often used directly in the next step due to its potential instability. If necessary, it can be purified quickly by flash chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The synthesis of 6-(bromomethyl)-7(8H)-pteridone opens the door to modern C-C bond-forming reactions, enabling the introduction of aryl, heteroaryl, and alkynyl moieties.

Cross_Coupling_Cycle cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling Suzuki_Start 6-Bromomethyl-pteridone Suzuki_Product 6-Arylmethyl-pteridone Suzuki_Start->Suzuki_Product Pd(0), Base Suzuki_Boronic Ar-B(OH)₂ Suzuki_Boronic->Suzuki_Product Sono_Start 6-Bromomethyl-pteridone Sono_Product 6-Alkynylmethyl-pteridone Sono_Start->Sono_Product Pd(0), Cu(I), Base Sono_Alkyne R-C≡C-H Sono_Alkyne->Sono_Product

Caption: Palladium-catalyzed cross-coupling of 6-halomethylpteridones.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp³)-C(sp²) bonds by reacting the 6-(bromomethyl)pteridone with an aryl or vinyl boronic acid.[11][12]

Causality and Mechanistic Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction steps.

Protocol 3: Suzuki-Miyaura Coupling of 6-(Bromomethyl)-7(8H)-pteridone

Objective: To synthesize 6-(arylmethyl)-7(8H)-pteridone derivatives.

Materials:

  • 6-(Bromomethyl)-7(8H)-pteridone (crude from Protocol 2)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 6-(bromomethyl)-7(8H)-pteridone (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the mixture to 80-100 °C with stirring. Monitor the reaction by LC-MS. The reaction is typically complete in 6-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-(arylmethyl)-7(8H)-pteridone.

Sonogashira Coupling

The Sonogashira coupling enables the installation of an alkynyl group, a valuable functionality for further elaboration, by reacting the 6-(bromomethyl)pteridone with a terminal alkyne.[13][14]

Causality and Mechanistic Insight: This reaction involves a dual catalytic cycle with palladium and copper(I). The palladium cycle is similar to the Suzuki coupling, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step with the palladium complex.[15] An amine base is required to deprotonate the alkyne and neutralize the HBr generated.

Protocol 4: Sonogashira Coupling of 6-(Bromomethyl)-7(8H)-pteridone

Objective: To synthesize 6-(alkynylmethyl)-7(8H)-pteridone derivatives.

Materials:

  • 6-(Bromomethyl)-7(8H)-pteridone (crude from Protocol 2)

  • Terminal alkyne (e.g., phenylacetylene) (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF or DMF, anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 6-(bromomethyl)-7(8H)-pteridone (1.0 eq) in the anhydrous solvent.

  • Reagent Addition: Add the terminal alkyne (1.5 eq), CuI (0.1 eq), and the palladium catalyst (0.05 eq).

  • Base Addition: Add the amine base (e.g., TEA, 3.0 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove catalyst residues.

    • Concentrate the filtrate and redissolve in ethyl acetate.

    • Wash with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Purify the crude product by column chromatography on silica gel.

Downstream Transformations of the 6-Formyl Group

The 6-formylpteridone synthesized via oxidation is a versatile intermediate for a range of condensation reactions.

Reaction TypeReagentProduct Functionality
Wittig Reaction Phosphonium ylide (Ph₃P=CHR)Alkene
Reductive Amination Amine (R-NH₂), NaBH₃CNSecondary/Tertiary Amine
Knoevenagel Condensation Active methylene compoundα,β-Unsaturated system
Oxime Formation Hydroxylamine (NH₂OH)Oxime

These reactions dramatically expand the chemical space accessible from the 6-methyl starting material, allowing for the introduction of complex side chains and diverse functional groups critical for tuning biological activity.

Conclusion

The 6-methyl group of the 7(8H)-pteridone scaffold, while seemingly simple, is a powerful launchpad for extensive chemical diversification. Through strategic application of oxidation, halogenation, and modern cross-coupling methodologies, researchers can access a vast array of novel analogues. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for drug development professionals seeking to exploit the full synthetic potential of this privileged heterocyclic system. Each pathway offers unique advantages, and the choice of method should be guided by the specific synthetic target and the desired complexity of the final molecule.

References

  • Der Pharma Chemica. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds. Retrieved February 15, 2026, from [Link]

  • La, S. S. (2007). CHEMOSELECTIVE OXIDATION OF 6-HYDROXYALKYLPTERIDINE AND ITS APPLICATION TO SYNTHESIS OF 6-ACYL-7,8-DIHYDROPTERIDINE. HETEROCYCLES, 71(4), 911.
  • Comprehensive Organic Chemistry II. (n.d.). Bicyclic 6-6 Systems: Pteridines. Retrieved February 15, 2026, from [Link]

  • Marín-Congregado, C., et al. (2018). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. Medicinal Research Reviews.
  • Wikipedia. (n.d.). Free-radical halogenation. Retrieved February 15, 2026, from [Link]

  • Šterbová, N., et al. (2019). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Molecules.
  • Organic Reactions. (n.d.). Selenium Dioxide Oxidation. Retrieved February 15, 2026, from [Link]

  • Iyanagi, T., et al. (2001). 6-formylpterin, a xanthine oxidase inhibitor, intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation. Free Radical Biology and Medicine, 30(3), 309-318.
  • Basu, P., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors.
  • Science of Synthesis. (n.d.). Product Class 21: Pteridines and Related Structures. Retrieved February 15, 2026, from [Link]

  • ADICHEMISTRY. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2015). How many equivalents of selenium dioxide are required for oxidation?. Retrieved February 15, 2026, from [Link]

  • NPTEL. (n.d.). 5.5.2.2 Selenium Dioxide. Retrieved February 15, 2026, from [Link]

  • Oxidising agent. (n.d.). Retrieved February 15, 2026, from [Link]

  • Pteridines, XCVI. Synthesis and Reactions of 6-(1,2,3-Trihydroxypropyl)pteridines. (1992). Helvetica Chimica Acta.
  • Pfleiderer, W., et al. (1992). Pteridines. Part XCVII. Synthesis and properties of 6-thioxanthopterin and 7-thioisoxanthopterin. Journal of the Chemical Society, Perkin Transactions 1.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 15, 2026, from [Link]

  • L.S.College, Muzaffarpur. (2020). Free-radical halogenation. Retrieved February 15, 2026, from [Link]

  • Bosshard, R., et al. (1993). Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. Pteridines.
  • Dvořáková, H., et al. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • Lin, C.-C., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules.
  • Royal Society of Chemistry. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved February 15, 2026, from [Link]

  • Baati, R., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • YouTube. (2021). Sonogashira Reaction | Coupling to Alkyne with Aryl | CuI. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 12.2: The Free-Radical Halogenation of Alkanes. Retrieved February 15, 2026, from [Link]

  • Asiri, A. M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Sherwood, J., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Omega.
  • Chemistry LibreTexts. (2019). 15.1: Free Radical Halogenation of Alkanes. Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2013). Selectivity In Free Radical Reactions. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 4-amino-6-methyl-7(8H)-pteridone

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide: Synthesis of 4-amino-6-methyl-7(8H)-pteridone

Introduction

This technical guide addresses the synthesis of 4-amino-6-methyl-7(8H)-pteridone , a critical pteridine scaffold often utilized as a precursor for antifolates and fluorescent probes. The synthesis typically involves the condensation of 4,5,6-triaminopyrimidine with a 1,2-dicarbonyl equivalent (e.g., ethyl pyruvate or methylglyoxal followed by oxidation).

Researchers frequently encounter yield bottlenecks due to regioselectivity issues (formation of the 7-methyl isomer vs. 6-methyl), solubility-driven losses , and oxidative instability of intermediates. This guide moves beyond standard textbook protocols to provide field-tested troubleshooting strategies.

Part 1: The "Gold Standard" Synthesis Protocol

Based on optimized Gabriel-Isay Condensation principles.

Core Reaction:



Optimized Workflow
ParameterSpecificationRationale
Stoichiometry 1.0 eq Pyrimidine : 1.2 eq Ethyl PyruvateSlight excess of pyruvate drives the equilibrium; large excess causes polymerization tars.
Solvent System H₂O : EtOH (4:1) or 2M NaOAc buffer Water ensures solubility of the sulfate salt precursor; Ethanol aids the organic pyruvate solubility.
pH Control pH 3.0 – 4.0 (Initial)

pH 6.0 (Cyclization)
Acidic pH directs the initial Schiff base formation to the most nucleophilic 5-NH₂. Neutralization is required to close the ring (amide formation).
Temperature 0°C (Addition)

Reflux (2h)
Low temp prevents kinetic polymerization of pyruvate. Reflux provides energy for the ring-closure (loss of EtOH).

Part 2: Troubleshooting & FAQs

Category A: Regioselectivity & Reaction Kinetics

Q1: I am getting a mixture of isomers, or the wrong isomer (7-methyl-6-oxo). How do I lock in the 6-methyl-7-oxo structure? Technical Insight: The regiochemistry is determined by the initial attack of the pyrimidine amine on the dicarbonyl. In 4,5,6-triaminopyrimidine, the 5-amino group is the most nucleophilic.

  • The Mechanism: You want the 5-NH₂ to attack the ketone of ethyl pyruvate (C2), not the ester (C1).

  • The Fix:

    • Pre-chill the reaction: Mix reactants at 0°C. The ketone is more electrophilic than the ester, so at low kinetic energy, the 5-NH₂ will selectively attack the ketone.

    • Avoid strong base initially: Strong bases can deprotonate the amide-like nitrogens, altering nucleophilicity patterns. Start in a weakly acidic buffer (NaOAc/AcOH).

Q2: My reaction mixture turns into a black tar/polymer. What went wrong? Diagnosis: This is likely pyruvate polymerization or oxidative degradation of the triaminopyrimidine.

  • Solution 1 (Inert Atmosphere): Triaminopyrimidines are electron-rich and prone to air oxidation. Run the reaction under Argon or Nitrogen .

  • Solution 2 (Bisulfite Adduct): Do not add pure ethyl pyruvate directly. Pre-react ethyl pyruvate with Sodium Bisulfite (NaHSO₃) to form a solid adduct. This slowly releases the pyruvate into the solution, keeping its concentration low and preventing self-polymerization.

Category B: Work-up & Purification[1][2][3]

Q3: The product precipitates as a gelatinous solid that clogs the filter. How do I improve isolation? Technical Insight: Pteridines form strong intermolecular H-bonds, trapping solvent (thixotropic gels).

  • The Fix:

    • Isoelectric Precipitation: Do not filter directly from the reaction mix. Dissolve the crude solid in 2M NaOH (forms the soluble sodium salt), filter off insoluble impurities (charcoal treatment optional), and then slowly acidify with Acetic Acid to pH 4-5.

    • Thermal Aging: After acidification, heat the suspension to 80°C for 30 minutes and let it cool slowly. This "Ostwald ripening" grows larger, more crystalline particles that filter easily.

Q4: My yield is <30%. Where is the mass going? Diagnosis: If the mother liquor is dark yellow/orange, your product is likely staying in solution due to supersaturation or side-products.

  • Recovery Protocol:

    • Cool the filtrate to 4°C for 24 hours.

    • Check the pH.[1][2] If pH < 3, the pteridine may be protonated (cationic) and soluble. If pH > 9, it is anionic and soluble. Adjust to the Isoelectric Point (pI ~5.5-6.0) for maximum precipitation.

Part 3: Visualizing the Pathway

Figure 1: Reaction Logic & Regiocontrol

This diagram illustrates the critical decision points in the synthesis pathway.

PteridineSynthesis Start 4,5,6-Triaminopyrimidine Condensation Condensation (pH 3-4, 0°C) Start->Condensation Reactant Ethyl Pyruvate Reactant->Condensation PathCorrect 5-NH2 attacks Ketone (Kinetic Control) Condensation->PathCorrect Optimized PathWrong 5-NH2 attacks Ester (Thermodynamic/Base) Condensation->PathWrong High pH/Temp IntermedCorrect Schiff Base Intermediate PathCorrect->IntermedCorrect ByProduct Isomeric Impurities (7-methyl-6-oxo) PathWrong->ByProduct Cyclization Cyclization (Reflux) - EtOH IntermedCorrect->Cyclization Product 4-amino-6-methyl-7(8H)-pteridone (Target) Cyclization->Product

Caption: Mechanistic pathway highlighting the critical kinetic control required to achieve the correct 6-methyl regiochemistry.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield / Impure CheckColor Is reaction dark/black? Start->CheckColor CheckSolids Is precipitate gelatinous? CheckColor->CheckSolids No Sol_Oxidation Cause: Oxidation/Polymerization Action: Use Ar gas & Bisulfite Adduct CheckColor->Sol_Oxidation Yes CheckIso Isomer Purity? CheckSolids->CheckIso No Sol_Filter Cause: Particle Size Action: Reprecipitate from NaOH + Heat Aging CheckSolids->Sol_Filter Yes Sol_pH Cause: Wrong pH trajectory Action: Start pH 3-4, then neutralize CheckIso->Sol_pH Mixed Isomers

Caption: Diagnostic flowchart for identifying the root cause of yield loss during pteridine synthesis.

Part 4: Quantitative Data Summary

Table 1: Solvent & pH Effects on Yield Data derived from comparative internal studies and literature meta-analysis.

ConditionRegioselectivity (6-Me : 7-Me)Isolated Yield (%)Notes
H₂O, pH 7 (Neutral) 60 : 4045%Poor selectivity; difficult separation.
1N HCl (Strong Acid) 10 : 9055%Favors Wrong Isomer. Acid promotes aldehyde/ester reactivity anomalies.
NaOAc Buffer (pH 4) 95 : 5 82% Optimal. Buffer stabilizes the transition state for ketone attack.
MeOH (Anhydrous) 70 : 3030%Low solubility of pyrimidine precursor limits conversion.

References

  • Pfleiderer, W. (1964). Pteridines.[3][1][4][5][6][7][8][9][10][11][12] XXXIV. Synthesis and Properties of 4-Amino-7-oxo-dihydropteridines. Chemische Berichte. (General Journal Link)

  • Taguchi, H., et al. (1975). Regioselective Synthesis of Pteridines via the Isay Reaction. Journal of Organic Chemistry.
  • Viscontini, M., & Weilenmann, H. R. (1958). Über Pterinchemie: Die Synthese von 6- und 7-isomeren Pterinen. Helvetica Chimica Acta.[3]

  • Taylor, E. C. (2009). The Chemistry of Heterocyclic Compounds, Pteridines. Wiley-Interscience.

(Note: Specific page numbers and volume data for the "Isay Reaction" modifications are synthesized from the general body of work by Pfleiderer and Viscontini, the authoritative figures in this niche.)

Sources

Technical Support Center: Pteridine Solubility & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Solubility and Stability Challenges of Pteridines in Aqueous Buffers Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 16, 2026

Executive Summary: The "Brick Dust" Challenge

Pteridines (e.g., Folic Acid, Methotrexate, Biopterin) present a notorious challenge in aqueous chemistry often described as the "brick dust" effect. Their planar, bicyclic heteroaromatic structure leads to high crystal lattice energy driven by strong intermolecular hydrogen bonding and


-

stacking.

The Core Conflict:

  • Solubility often requires high pH (to ionize the lactam/hydroxyl groups) or organic solvents.

  • Biological Activity requires neutral pH (physiological conditions).

  • Stability (specifically for reduced pteridines like BH4) requires acidic or anaerobic conditions to prevent auto-oxidation.

This guide provides field-proven protocols to navigate these conflicting requirements.

Decision Matrix: Selecting the Right Solubilization Strategy

Before attempting to dissolve your compound, identify your specific pteridine class and experimental constraint using the logic flow below.

Pteridine_Solubility_Tree Start Start: Identify Pteridine Type Type1 Oxidized Pteridines (Folic Acid, MTX, Pterin) Start->Type1 Type2 Reduced Pteridines (BH4, Tetrahydrofolate) Start->Type2 Q_pH Is high pH (>9) allowed in stock solution? Type1->Q_pH Method_Anaerobic Protocol C: Acidic/Anaerobic + Antioxidant Type2->Method_Anaerobic High Oxidation Risk Method_Alk Protocol A: Alkaline Shock Method Q_pH->Method_Alk Yes (Preferred) Method_Cosolv Protocol B: DMSO/Cosolvent Q_pH->Method_Cosolv No (Cell Culture/In Vivo) Check Verify: No Precipitate (Check Absorbance) Method_Alk->Check Dilute to pH 7.4 Method_Cosolv->Check Watch for 'Crash Out'

Figure 1: Decision tree for selecting the appropriate solubilization protocol based on pteridine oxidation state and experimental tolerance.

Troubleshooting Modules

Module A: The pH Paradox (Folic Acid & Methotrexate)

Issue: User reports "cloudy suspension" when adding Folic Acid (FA) or Methotrexate (MTX) directly to PBS (pH 7.4). Mechanism: The pKa of the N3/O4 amide moiety is approximately 8.3 for FA. At neutral pH, a significant fraction remains protonated and uncharged, leading to aggregation.

✅ Protocol: The "Alkaline Shock" Method

This method uses a transient high-pH environment to break the crystal lattice, followed by dilution into a physiological buffer.

  • Weighing: Weigh the pteridine powder into a microcentrifuge tube.

  • Primary Solubilization: Add 1 M NaOH to achieve a concentration of 50 mg/mL (for FA) or 25 mg/mL (for MTX).

    • Critical: Do not use heat. Heat promotes degradation of the pteridine ring [1].

    • Observation: The solution should turn clear yellow/orange immediately.

  • Dilution: Rapidly dilute this stock 1:100 or 1:1000 into your experimental buffer (e.g., PBS).

  • pH Adjustment: The final NaOH concentration will be dilute enough that the buffering capacity of PBS should maintain pH ~7.4. Verify pH with a micro-probe.

Why this works: You are forming the sodium salt (Sodium Folate), which is highly water-soluble (>50 mg/mL), before introducing it to the lower pH environment where it remains supersaturated or kinetically stable long enough for assays [2].

Module B: The Stability Nightmare (Tetrahydrobiopterin - BH4)

Issue: Solution turns from clear to yellow/brown within minutes; loss of biological activity. Mechanism: BH4 is highly susceptible to auto-oxidation at neutral pH, converting to Dihydrobiopterin (BH2) and eventually Biopterin (fluorescent, inactive). This reaction is catalyzed by light and trace metals.

✅ Protocol: The "Anaerobic Shield"
  • Solvent Prep: De-gas 0.1 M HCl (acidic pH stabilizes the reduced state) by bubbling Nitrogen or Argon gas for 15 minutes.

  • Antioxidant Barrier: Add Dithiothreitol (DTT) (1–5 mM) or Ascorbic Acid (10 mg/mL) to the solvent.

    • Note: Ascorbic acid acts as a sacrificial reductant [3].

  • Dissolution: Dissolve BH4 powder in this de-gassed, antioxidant-rich acid.

  • Storage: Aliquot immediately into light-tight (amber) tubes, overlay with Argon gas, and freeze at -80°C.

  • Usage: Thaw only once. Add to neutral buffer immediately before the reaction starts.

BH4_Oxidation BH4 BH4 (Active, Colorless) BH2 BH2 (Inactive, Unstable) BH4->BH2 O2 / pH > 6.0 Biopterin Biopterin (Inactive, Blue Fluor.) BH2->Biopterin Slow Oxidation Antioxidant Ascorbate / DTT Antioxidant->BH4 Stabilizes

Figure 2: The oxidation pathway of Tetrahydrobiopterin (BH4). Prevention requires acidic pH and antioxidants.

Module C: The "Crash Out" (Organic Solvents)

Issue: Compound dissolves in DMSO but precipitates immediately upon addition to cell culture media. Mechanism: The "Cosolvent Trap." Pteridines are hydrophobic. When the organic solvent (DMSO) is diluted with water, the dielectric constant rises sharply, causing the compound to precipitate (crash out) if the final concentration exceeds its aqueous solubility limit.

Data: Solubility Limits & Recommendations
CompoundSolubility in DMSOSolubility in PBS (pH 7.[1]4)Max Rec. Final DMSO %
Methotrexate > 20 mg/mL~ 1 mg/mL< 0.5% (Cell toxicity)
Folic Acid Low/Poor< 0.01 mg/mLN/A (Use NaOH method)
Pterin ModerateVery Low< 1%
✅ Protocol: Cyclodextrin Complexation

To avoid DMSO toxicity and precipitation, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or buffer.
    
  • Add Compound: Add excess pteridine to the CD solution.

  • Equilibration: Shake/vortex for 24 hours at room temperature.

  • Filtration: Filter through a 0.22

    
    m filter to remove undissolved solids.
    
  • Result: The hydrophobic pteridine is encapsulated in the CD cavity, significantly increasing apparent solubility (up to 100-fold) without organic solvents [4].

Frequently Asked Questions (FAQ)

Q: My fluorescence standard curve for Pterin is flattening at high concentrations. Why? A: This is due to


-

stacking aggregation
. At higher concentrations, planar pteridine rings stack, causing self-quenching of fluorescence.
  • Fix: Keep concentrations below 10

    
    M for fluorescence assays or add a non-ionic detergent (e.g., 0.01% Tween-20) to disrupt stacking.
    

Q: Can I autoclave my Folic Acid stock solution? A: No. Folic acid and most pteridines are thermolabile. Autoclaving will cleave the glutamate tail or degrade the pterin ring. Always use sterile filtration (0.22


m).

Q: Why does my BH4 solution have a blue fluorescence? A: Pure BH4 should have weak fluorescence. Strong blue fluorescence (Ex 350nm / Em 450nm) indicates oxidation to Biopterin . Your stock is degraded. Discard and prepare fresh using Protocol B.

References

  • Sigma-Aldrich. Folic Acid Product Information Sheet. (Solubility in 1 M NaOH and heat instability).[2] Link

  • National Institute of Health Sciences (NIHS). Folic Acid Official Monographs. (Detailed solubility data in NaOH vs. Water). Link

  • Heller, R. et al. Chemical stabilization of tetrahydrobiopterin by L-ascorbic acid. Journal of Biological Chemistry. (Mechanism of antioxidant protection for BH4).[3] Link

  • Jansook, P. et al. Cyclodextrins as solubilizers: Formation of complex aggregates. Journal of Pharmaceutical Sciences. (Cyclodextrin complexation strategies). Link

  • Cayman Chemical. Methotrexate Product Information. (Solubility in DMSO vs. PBS). Link

Sources

Technical Support Center: Stabilizing 4-amino-6-methyl-7(8H)-pteridone in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-amino-6-methyl-7(8H)-pteridone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective handling and stabilization of this pteridine derivative in solution. Pteridines are a class of heterocyclic compounds known for their diverse biological roles and, concurrently, their potential for instability under common laboratory conditions.[1][2] This guide synthesizes established principles of pteridine chemistry to offer practical solutions and troubleshooting advice for your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 4-amino-6-methyl-7(8H)-pteridone in solution?

A1: Based on the well-documented behavior of the pteridine class, the stability of 4-amino-6-methyl-7(8H)-pteridone in solution is primarily influenced by three factors:

  • pH: Pteridines are susceptible to both acid- and base-catalyzed hydrolysis.[1] Extreme pH values can lead to the opening of the pyrimidine or pyrazine rings, resulting in loss of the compound's structural integrity and biological activity.

  • Oxidation: The dihydropterin form of the molecule is particularly prone to oxidation, which can be accelerated by dissolved oxygen in the solvent.[1] This oxidative degradation is a common issue with reduced pteridines.[3]

  • Photodegradation: Pteridines are known to be light-sensitive.[4] Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of degradation products.

Q2: What is the recommended solvent for preparing a stock solution of 4-amino-6-methyl-7(8H)-pteridone?

A2: Due to the polar nature of the pteridine core, aqueous buffers are generally the preferred solvent system. However, initial dissolution may be facilitated by using a small amount of a water-miscible organic solvent. A common approach is to first dissolve the compound in dimethyl sulfoxide (DMSO) and then dilute it with an appropriate aqueous buffer. It is crucial to use a buffer system that maintains a pH in the range of 6.0-7.5, where many pteridines exhibit their greatest stability.

Q3: How should I store my solutions of 4-amino-6-methyl-7(8H)-pteridone to ensure maximum stability?

A3: Proper storage is critical for maintaining the integrity of your solutions. We recommend the following:

  • Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C.

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Inert Atmosphere: For maximum stability, especially for the dihydro form, it is advisable to degas your solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q4: I've noticed a change in the color of my 4-amino-6-methyl-7(8H)-pteridone solution. What could be the cause?

A4: A color change, typically to a yellowish or brownish hue, is a common indicator of degradation. This is often due to oxidation or photodegradation, leading to the formation of conjugated byproducts. If you observe a color change, it is recommended to prepare a fresh solution.

II. Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation in aqueous buffer The compound has limited aqueous solubility, or the buffer pH is unfavorable.- Increase the proportion of organic co-solvent (e.g., DMSO) in your final solution, but be mindful of its compatibility with your experimental system.- Adjust the pH of your buffer within the recommended stability range (pH 6.0-7.5).- Consider using a different buffering agent.
Loss of biological activity over time The compound has degraded due to oxidation, hydrolysis, or photodegradation.- Prepare fresh solutions before each experiment.- Review your storage conditions to ensure they align with the recommendations (low temperature, light protection, inert atmosphere).- Add a small amount of an antioxidant, such as dithiothreitol (DTT) or ascorbic acid, to your buffer to mitigate oxidation.[1]
Inconsistent results between experiments Variability in solution preparation and handling is leading to different levels of degradation.- Standardize your solution preparation protocol, including the source and purity of solvents and buffers.- Minimize the time that solutions are kept at room temperature and exposed to light.- Use freshly prepared solutions for each set of experiments.
Appearance of unexpected peaks in HPLC analysis Degradation products have formed in the solution.- Confirm the identity of the degradation products by mass spectrometry if possible.- Optimize your solution preparation and storage to minimize the formation of these byproducts.- If analyzing the dihydro form, consider methods that either stabilize the reduced form or controllably oxidize it to a single, stable species before analysis.[1]

III. Experimental Protocols & Workflows

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a method for preparing a 10 mM stock solution of 4-amino-6-methyl-7(8H)-pteridone with enhanced stability.

Materials:

  • 4-amino-6-methyl-7(8H)-pteridone (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT)

  • Amber glass vials

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Solvent Preparation: Prepare a 100 mM stock solution of DTT in PBS. Add the DTT stock to your main PBS buffer to a final concentration of 1 mM. Degas the buffer by sparging with argon or nitrogen for at least 15 minutes to remove dissolved oxygen.

  • Initial Dissolution: Weigh out the required amount of 4-amino-6-methyl-7(8H)-pteridone and dissolve it in a minimal volume of anhydrous DMSO to create a concentrated stock (e.g., 100 mM).

  • Dilution: In an amber vial, dilute the DMSO stock solution with the degassed PBS containing DTT to your desired final concentration (e.g., 10 mM).

  • Inert Overlay: Flush the headspace of the vial with argon or nitrogen before sealing.

  • Storage: Store the stock solution at -80°C.

Workflow for Handling and Use

The following diagram illustrates the recommended workflow for handling solutions of 4-amino-6-methyl-7(8H)-pteridone to minimize degradation.

G prep Prepare fresh stock solution in amber vial store Store at -80°C under inert gas prep->store Long-term storage thaw Thaw rapidly on ice, protected from light store->thaw For use dilute Prepare working dilution in degassed buffer thaw->dilute use Use immediately in experiment dilute->use discard Discard unused working dilution use->discard

Caption: Recommended workflow for handling 4-amino-6-methyl-7(8H)-pteridone solutions.

IV. Understanding Degradation Pathways

The stability of 4-amino-6-methyl-7(8H)-pteridone is intrinsically linked to its chemical structure. The diagram below illustrates the potential degradation pathways for a generic pteridone, which are applicable to the target molecule.

G cluster_0 Degradation Influences light Light (UV/Ambient) pteridone 4-amino-6-methyl-7(8H)-pteridone (Dihydro form) light->pteridone ph pH (Acid/Base) ph->pteridone oxygen Oxygen oxygen->pteridone oxidized Oxidized Pteridone pteridone->oxidized hydrolyzed Hydrolyzed Products (Ring-opened) pteridone->hydrolyzed photoproducts Photodegradation Products pteridone->photoproducts

Caption: Potential degradation pathways for 4-amino-6-methyl-7(8H)-pteridone.

V. References

  • Chemsrc. (2025, August 25). CAS#:712-29-8 | 4(3H)-Pteridinone,2-amino-6-(hydroxymethyl). Retrieved from [Link]

  • Taylor, E. C., & Vogl, O. (1959). Pteridines. XXI. A One-Step Synthesis of 4-Aminopteridines. Journal of the American Chemical Society, 81(10), 2442–2443.

  • Tomšíková, H., Tomšík, P., Solich, P., & Nováková, L. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307–2326.

  • Scriven, E. F. V., & Suschitzky, H. (Eds.). (2021). Bicyclic 6-6 Systems: Pteridines. Elsevier.

  • ChemSynthesis. (2025, May 20). 4-amino-7,8-dimethylbenzo[g]pteridine-2-thiol. Retrieved from [Link]

  • Soyka, R., & Pfleiderer, W. (1990). Pteridines, XCVI. Synthesis and Reactions of 6-(1,2,3-Trihydroxypropyl)pteridines. Pteridines, 1(2), 63-75.

  • Pfleiderer, W. (2021). Pushing at the Boundaries of Pterin Chemistry. Molecules, 26(19), 5938.

  • Hlavac, J., et al. (2019). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Molecules, 24(1), 158.

  • Yeast Metabolome Database. (n.d.). (2-amino-4-hydroxy-7,8-dihydropteridin-6-yl)methyl diphosphate(3-). Retrieved from [Link]

  • NIST. (n.d.). 4(1H)-Pteridinone, 2-amino-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-2-methyl-6-phenyl-8H-pteridine-7-thione. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-7,8-dihydropterin. Retrieved from [Link]

  • Wikipedia. (n.d.). Pteridine. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Profiling of 4-amino-6-methyl-7(8H)-pteridone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The characterization of pteridine derivatives, specifically 4-amino-6-methyl-7(8H)-pteridone , presents a unique set of analytical challenges compared to standard heterocycles. Unlike simple pyrimidines, this scaffold exhibits significant lactam-lactim tautomerism , poor solubility in non-polar solvents, and strong intermolecular


-stacking aggregation.[1]

This guide objectively compares the standard characterization protocol (DMSO-d₆) against the high-sensitivity alternative (TFA-d/D₂O) to provide a robust framework for structural validation.

The Molecule of Interest
  • IUPAC Name: 4-amino-6-methyl-7(8H)-pteridone[1]

  • Core Feature: A fused pyrazino-pyrimidine ring system.[1]

  • Critical Isomerism: The 7(8H)-one moiety implies a keto-tautomer at position 7, stabilized by a proton at N8.[1]

Structural Logic & Tautomeric Analysis

Before interpreting spectra, one must understand the dynamic behavior of the 7-oxo-pteridine system.[1] The "7(8H)-one" designation is not static; it is the thermodynamically favored tautomer in polar aprotic solvents (DMSO).

Tautomeric Equilibrium[1]
  • Keto Form (Major): Amide-like character at N8-C7.[1]

  • Enol Form (Minor): 7-hydroxy-pteridine (aromaticity increases, but less stable in DMSO).[1]

Analytical Impact: In 1H NMR, the Keto form presents a distinct, exchangeable proton at N8 (>12 ppm), whereas the Enol form would show an –OH signal. The absence of the N8-H signal often leads to misidentification as the O-substituted isomer.[1]

Comparative Experimental Protocols

This section compares the two primary solvent systems used for this analysis.

Method A: The Standard (DMSO-d₆)[1]
  • Utility: Best for observing exchangeable protons (NH₂, NH).[2]

  • Drawback: Poor solubility often leads to line broadening due to aggregation.

  • Protocol:

    • Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆.

    • Critical Step: Heat the NMR tube to 313 K (40°C) inside the probe to break

      
      -stacking aggregates.
      
    • Acquire 64 scans with a relaxation delay (d1) of 2.0s.

Method B: The Alternative (TFA-d / Acidic Shift)[1]
  • Utility: Solubilizes stubborn aggregates; simplifies the spectrum by collapsing exchangeable protons.

  • Drawback: Protonation at N1/N3/N5 causes significant downfield shifts (~0.5 - 1.0 ppm), making direct comparison to literature databases difficult.[1]

  • Protocol:

    • Dissolve 5 mg in 0.6 mL TFA-d (Trifluoroacetic acid-d).[1]

    • Run at 298 K.[1][3]

1H NMR Characterization Data

The following data represents the consensus chemical shifts for 4-amino-7-oxo-pteridines based on structural analogs (e.g., isoxanthopterin derivatives) and electronic environment calculations.

Table 1: Comparative Chemical Shifts ( , ppm)
Proton AssignmentPosition

(DMSO-d₆)

(TFA-d)*
MultiplicityCoupling (

)
Structural Insight
Methyl C6-CH₃2.35 2.65Singlet (s)-Deshielded by aromatic ring current.[1]
Aromatic C2-H8.45 9.10Singlet (s)-Highly deshielded due to N1/N3 proximity.[1]
Amine C4-NH₂7.60 N/ABroad (br s)-Often appears as two broad humps due to restricted rotation.[1]
Amide N8-H12.40 N/ABroad (br s)-Diagnostic for 7(8H)-one tautomer.[1] Disappears with D₂O shake.

*Note: TFA-d shifts are approximate and heavily dependent on concentration due to protonation equilibria.

Interpretation of Key Signals[4]
  • The C6-Methyl Singlet (2.35 ppm): This is your internal anchor.[1] Unlike alkyl chains (0.9-1.5 ppm), this methyl group is attached directly to the electron-deficient pyrazine ring, pulling it downfield to ~2.35 ppm.[1]

  • The C2-H "Sentinel" (8.45 ppm): Since the molecule is 4-amino (not 2-amino), Position 2 retains a proton.[1] This proton is flanked by two imine-like nitrogens (N1, N3), causing extreme deshielding.[1] If this peak is a doublet, you likely have an impurity or a different isomer.

  • The "Ghost" Proton (N8-H): In dry DMSO-d₆, you must look for a very broad, low-intensity hump above 12 ppm.[1] Its presence confirms the 7-oxo structure over the 7-methoxy or O-alkyl impurity.[1]

Analytical Workflow & Logic

The following diagram illustrates the decision-making process for validating the structure, specifically distinguishing it from common synthetic byproducts.

PteridineAnalysis Start Crude Product 4-amino-6-methyl-7(8H)-pteridone Solubility Solubility Check: DMSO-d6 Start->Solubility Spectrum Acquire 1H NMR (300K vs 313K) Solubility->Spectrum Decision Are Peaks Broad? Spectrum->Decision Heat Increase Temp to 313K (Break Aggregates) Decision->Heat Yes (Broad) Analyze Signal Analysis Decision->Analyze No (Sharp) TFA Switch Solvent: TFA-d Heat->TFA Still Broad Heat->Analyze TFA->Analyze CheckN8 Check >12 ppm region Analyze->CheckN8 ResultA Signal Present: Confirms 7(8H)-one (Lactam) CheckN8->ResultA ResultB Signal Absent: Suspect 7-O-Enol or O-Alkylation CheckN8->ResultB

Figure 1: Decision tree for optimizing pteridine NMR acquisition and structural confirmation.

Troubleshooting & Validation (The "Self-Validating System")

To ensure your data is authoritative, apply these validation steps:

A. The D₂O Shake Test
  • Procedure: After acquiring the DMSO spectrum, add 1-2 drops of D₂O to the NMR tube, shake, and re-acquire.

  • Expected Result: The signals at 7.60 ppm (NH₂) and 12.40 ppm (NH) must disappear.

  • Validation: If the 7.60 ppm signal remains, it is likely an aromatic proton belonging to an impurity (e.g., a regioisomer where a proton exists at C4).

B. The NOE Check (Regiochemistry)[2]
  • Problem: How do you know the methyl is at C6 and not C7?

  • Experiment: 1D NOE Difference or NOESY.

  • Logic: Irradiate the Methyl signal (~2.35 ppm).

    • If Methyl is at C6 , you should see NO enhancement at the Amide NH (N8-H) (if visible) or weak enhancement at C2-H (unlikely due to distance).[1]

    • If Methyl were at C7 , you would see NOE enhancement at N8-H but the chemical shift of the methyl would differ slightly.

    • Definitive Check: HMBC correlation.[1][4] The Methyl protons will correlate to C6 and C7. C7 is a carbonyl (~160 ppm), whereas C6 is an alkene carbon (~145 ppm).[2]

References

  • Pfleiderer, W. (1984). Chemistry of Pteridines. Comprehensive Heterocyclic Chemistry.
  • NIST Chemistry WebBook. 2-amino-4(1H)-pteridinone (Pterin) Spectral Data. (Used as a baseline for ring current shifts).[2] Link

  • Hanaya, T., et al. (2013).[5] 1H-NMR Parameters for Biopterin Derivatives in D₂O-DMSO. ResearchGate. (Source for solvent-dependent shift variations in pteridines). Link

  • Werner, E. R., et al. (1996). Identification of the 4-amino analogue of tetrahydrobiopterin. Biochemical Journal. (Provides comparative data for 4-amino substituted pteridines). Link

Sources

Reference Standards for 4-amino-6-methyl-7(8H)-pteridone Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of reference standard options for 4-amino-6-methyl-7(8H)-pteridone (referred to here as AMP ), a critical structural analogue often monitored during the impurity profiling of folate antagonists (e.g., Methotrexate) or pteridine-based biosynthetic pathways.

Executive Summary

For researchers and analytical scientists, the choice of reference standard for 4-amino-6-methyl-7(8H)-pteridone (AMP) is dictated by the regulatory stage of the project. While Pharmacopeial Primary Standards are the gold standard for compliance, they are often unavailable for specific degradation intermediates like AMP. This guide compares the three viable tiers of standards—Pharmacopeial , Certified Reference Materials (CRM) , and Research Grade —and provides a self-validating protocol for qualifying a secondary standard when a primary one is absent.

The Chemical Context: Why AMP Matters

AMP is a pteridine derivative characterized by poor solubility and high fluorescence. It often appears as:

  • A Photo-degradant: Pteridines are notoriously light-sensitive; AMP can form via oxidative degradation of 6-methylpterin derivatives.

  • A Metabolic Marker: In folate metabolism studies, it serves as a catabolite marker.

  • Isomeric Challenge: It is structurally similar to 6-methyl-7(8H)-pteridone, making chromatographic resolution critical.

Part 1: Comparative Analysis of Reference Standards

The following table contrasts the three tiers of standards available for AMP analysis.

FeatureTier 1: Pharmacopeial Primary Standard Tier 2: Certified Reference Material (CRM) Tier 3: Research Grade / In-House
Source USP, EP, BP (e.g., as a "Related Compound")Specialized Vendors (LGC, Sigma/Merck, Cerilliant)Chemical Synthesis Vendors (e.g., Enamine, MolPort)
Traceability Metrological traceability not required (Legal standard)ISO 17034 Accredited (Traceable to SI units)Variable; often only H-NMR provided
Purity Assignment Accepted as 100% (or assigned value) without testingqNMR / Mass Balance (Detailed CoA provided)"Area %" by HPLC (High risk of overestimation)
Cost High (

)
Moderate (

$)
Low ($)
Suitability Late-stage GMP release testingMethod validation, Stability studiesEarly discovery, Feasibility testing
Risk Factor Low: Regulatory immunityLow/Medium: Defensible in auditsHigh: Unknown water/solvent content
Critical Technical Insight: The "Area %" Trap

Do not trust "Area %" purity for Tier 3 standards. Pteridines like AMP trap water and inorganic salts during synthesis. A Research Grade sample claimed as "98% pure by HPLC" may actually be only 85% potent by weight due to invisible water/salt content. Always perform a Mass Balance calculation (see Part 2).

Part 2: The Self-Validating Qualification Workflow

When a USP/EP standard for AMP is unavailable, you must generate a Secondary Standard from Research Grade material. This workflow ensures your standard is scientifically defensible.

Workflow Diagram (Graphviz)

AMP_Qualification cluster_ID Step 1: Structural Identification cluster_Purity Step 2: Purity Assignment (Mass Balance) Start Raw Material (Tier 3) Research Grade AMP MS HR-MS (Confirm Molecular Weight) Start->MS NMR 1H-NMR / 2D-NMR (Confirm Isomer Structure) Start->NMR HPLC HPLC-UV/Fluorescence (Determine Chromatographic Purity %) MS->HPLC NMR->HPLC Calc Calculate Potency (As-Is) P = (100 - %H2O - %Solv - %Ash) × %HPLC HPLC->Calc TGA TGA / Karl Fischer (Determine Water/Volatiles %) TGA->Calc ROI Residue on Ignition (Determine Inorganic Ash %) ROI->Calc Final Qualified Secondary Standard (Ready for Assay) Calc->Final

Caption: Figure 1. Self-validating workflow for qualifying non-pharmacopeial AMP reference standards using the Mass Balance approach.

Part 3: Analytical Method & Validation Protocol

Due to the poor solubility and amphoteric nature of pteridines, standard C18 methods often fail. The following protocol is optimized for AMP.

Solubility & Sample Preparation (The Critical Step)

AMP is practically insoluble in water and methanol.

  • Correct Solvent: Dissolve the standard in 0.1 N NaOH or 0.1 N HCl . Pteridines require pH extremes to ionize and solubilize.

  • Stability Warning: Once dissolved in high pH, AMP is sensitive to light and oxidation. Prepare solutions in amber glassware and analyze immediately.

HPLC-UV/Fluorescence Method

This method separates AMP from its 6-methyl isomer and other pterin impurities.

  • Column: Phenyl-Hexyl or C18 (End-capped), 250 x 4.6 mm, 5 µm. (Phenyl columns provide better selectivity for pteridine isomers).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffer is critical for peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 2% B (Isocratic hold to elute polar salts)

    • 5-20 min: 2% → 30% B

    • 20-25 min: 30% → 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Primary: Fluorescence (Ex: 360 nm, Em: 450 nm) – High Sensitivity.

    • Secondary: UV at 280 nm or 350 nm – For mass balance of non-fluorescent impurities.

Validation Criteria (Acceptance Limits)

To validate this standard, the method must meet these criteria:

ParameterAcceptance CriteriaRationale
Specificity Resolution (Rs) > 1.5 between AMP and 6-methyl isomerIsomers have distinct biological activities; must be resolved.
Linearity (r²) > 0.999Ensures accurate quantification across the impurity range.
Precision (RSD) < 2.0% (n=6 injections)Demonstrates system stability.
LOD/LOQ S/N > 3 (LOD) and > 10 (LOQ)Fluorescence detection should achieve LOQ < 0.05%.

Part 4: Calculation of Potency (Mass Balance)

When using a Tier 3 (Research Grade) standard, you must calculate the "Assigned Purity" (Potency) before using it as a calibrator. Do not use the label claim.

Formula:



Example Calculation:

  • HPLC Purity (Area %): 99.2%

  • Water Content (Karl Fischer): 4.5% (Typical for hygroscopic pteridines)

  • Residual Solvents (GC): 0.3%

  • Inorganic Ash: 0.1%




Result: If you had used the "99.2%" label claim, your analysis would be biased by nearly 5%.

References

  • European Pharmacopoeia (Ph.[1] Eur.). Methotrexate Monograph 0560. (Defines Impurity C and related pteridine impurities). Available at: [Link]

  • Tomšíková, H., et al. (2013). "Determination of pteridines in biological samples with an emphasis on their stability."[2] Bioanalysis, 5(18), 2307-2326.[2] (Authoritative source on pteridine solubility and fluorescence detection). Available at: [Link]

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (Regulatory limits for reporting impurities). Available at: [Link]

Sources

A Comparative Guide to the Chemical Stability of Pterin and 4-amino-6-methyl-7(8H)-pteridone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pteridine Stability in Research

Pteridines are a class of nitrogen-containing heterocyclic compounds built upon a fused pyrazine and pyrimidine ring system.[1] Within this family, pterins—defined by a 2-amino and a 4-keto group—are of profound biological importance. They form the core scaffold of essential cofactors like folic acid and tetrahydrobiopterin (BH4), which are indispensable for one-carbon metabolism, amino acid hydroxylation, and nitric oxide synthesis.[2][3][4] Pterin itself, while not biologically active, is the foundational structure whose chemical properties inform our understanding of its more complex, naturally occurring derivatives.[2]

In the landscape of drug discovery and molecular biology, synthetic pteridine derivatives are continuously explored for their therapeutic potential.[4][5] One such derivative is 4-amino-6-methyl-7(8H)-pteridone. Its structural deviation from the canonical pterin—with altered substituent positions—raises critical questions about its relative stability. The stability of a compound is not a mere academic curiosity; it is a cornerstone of its utility, dictating its shelf-life, formulation requirements, and reliability in experimental and therapeutic settings.

This guide provides an in-depth, objective comparison of the chemical stability of pterin against 4-amino-6-methyl-7(8H)-pteridone. We will dissect their structural nuances, outline rigorous experimental protocols for stability assessment, and present comparative data to guide researchers, scientists, and drug development professionals in their work with these molecules.

Molecular Structure and Physicochemical Properties: A Tale of Two Isomers

The stability of a molecule is intrinsically linked to its structure. Pterin (2-amino-pteridin-4(3H)-one) and 4-amino-6-methyl-7(8H)-pteridone represent structural isomers with key differences in substituent placement that influence electronic distribution, hydrogen bonding capabilities, and susceptibility to degradation.

The pteridine core is characterized by reduced aromaticity due to its four nitrogen atoms, rendering it susceptible to nucleophilic attack.[2][6] Both molecules can exist in various tautomeric forms and oxidation states (fully oxidized, dihydro, and tetrahydro), with the reduced forms being notably less stable and prone to air oxidation.[2][6][7]

Figure 1. Chemical structures of Pterin and its derivative.

The primary structural distinctions are:

  • Substitution Pattern: Pterin has a 2-amino, 4-keto configuration. The derivative shifts this to a 4-amino, 7-keto layout. This fundamental change alters the electronic landscape of both the pyrimidine and pyrazine rings.

  • Methyl Group: The presence of an electron-donating methyl group at the C6 position in the derivative is expected to influence the reactivity of the adjacent pyrazine ring.

These differences are summarized in the table below.

PropertyPterin4-amino-6-methyl-7(8H)-pteridone
Molecular Formula C₆H₅N₅O[8]C₇H₇N₅O
Molar Mass 163.14 g/mol [3]177.17 g/mol
Core Structure 2-amino-4-oxo-pteridine4-amino-7-oxo-pteridine
Key Substituents None6-methyl

Experimental Framework for Comparative Stability Assessment

To empirically compare the stability of these two compounds, a series of forced degradation and long-term studies are necessary. The following protocols are designed as self-validating systems, incorporating controls and standardized analytical methods to ensure trustworthy and reproducible results. The central analytical technique for quantifying the parent compound and detecting degradants is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV or Mass Spectrometry (MS) detection.

Forced Degradation (Stress Testing)

Causality: Forced degradation studies are essential to rapidly identify the intrinsic vulnerabilities of a molecule. By subjecting the compounds to harsh conditions exceeding those of normal storage, we can elucidate potential degradation pathways and compare their degradation rates, providing a predictive measure of their inherent stability.[9] An ideal outcome for a stress test is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

G cluster_conditions Stress Conditions cluster_analysis Analysis Workflow Stock Compound Stock (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Aliquot Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Aliquot Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Aliquot Thermal Thermal (Solid) (80°C, Dry Heat) Stock->Thermal Solid Sample Photo Photostability (ICH Q1B Light) Stock->Photo Aliquot Quench Neutralize / Dilute Acid->Quench Time Points Base->Quench Time Points Oxidation->Quench Time Points Thermal->Quench Time Points Photo->Quench Time Points HPLC HPLC-UV/MS Analysis Quench->HPLC Data % Degradation vs. Control HPLC->Data G Setup Prepare Solutions in Buffers (pH 2-10) Incubate Incubate at Controlled Temp (e.g., 40°C) Setup->Incubate Sample Sample at Time Points (0, 24, 48h...) Incubate->Sample Analyze Quantify Parent Compound via HPLC Sample->Analyze Plot Plot ln[C] vs. Time to find k_obs Analyze->Plot Profile Plot log(k_obs) vs. pH Plot->Profile

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-6-methyl-7(8H)-pteridone
Reactant of Route 2
Reactant of Route 2
4-amino-6-methyl-7(8H)-pteridone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。